

4-Fluorobenzonitrile-d4 molecular weight and formula

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Compound of Interest

Compound Name: 4-Fluorobenzonitrile-d4

Cat. No.: B583211

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Technical Guide: 4-Fluorobenzonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Fluorobenzonitrile-d4**, a deuterated analog of 4-Fluorobenzonitrile. The inclusion of deuterium atoms makes it an invaluable tool in various research and development applications, particularly in pharmacokinetic studies and as an internal standard in quantitative analysis.

Core Physicochemical and Isotopic Data

4-Fluorobenzonitrile-d4 is synthetically derived from 4-Fluorobenzonitrile, with four hydrogen atoms on the benzene ring replaced by deuterium. This isotopic labeling provides a distinct mass shift, crucial for its application in mass spectrometry-based assays, without significantly altering its chemical properties.

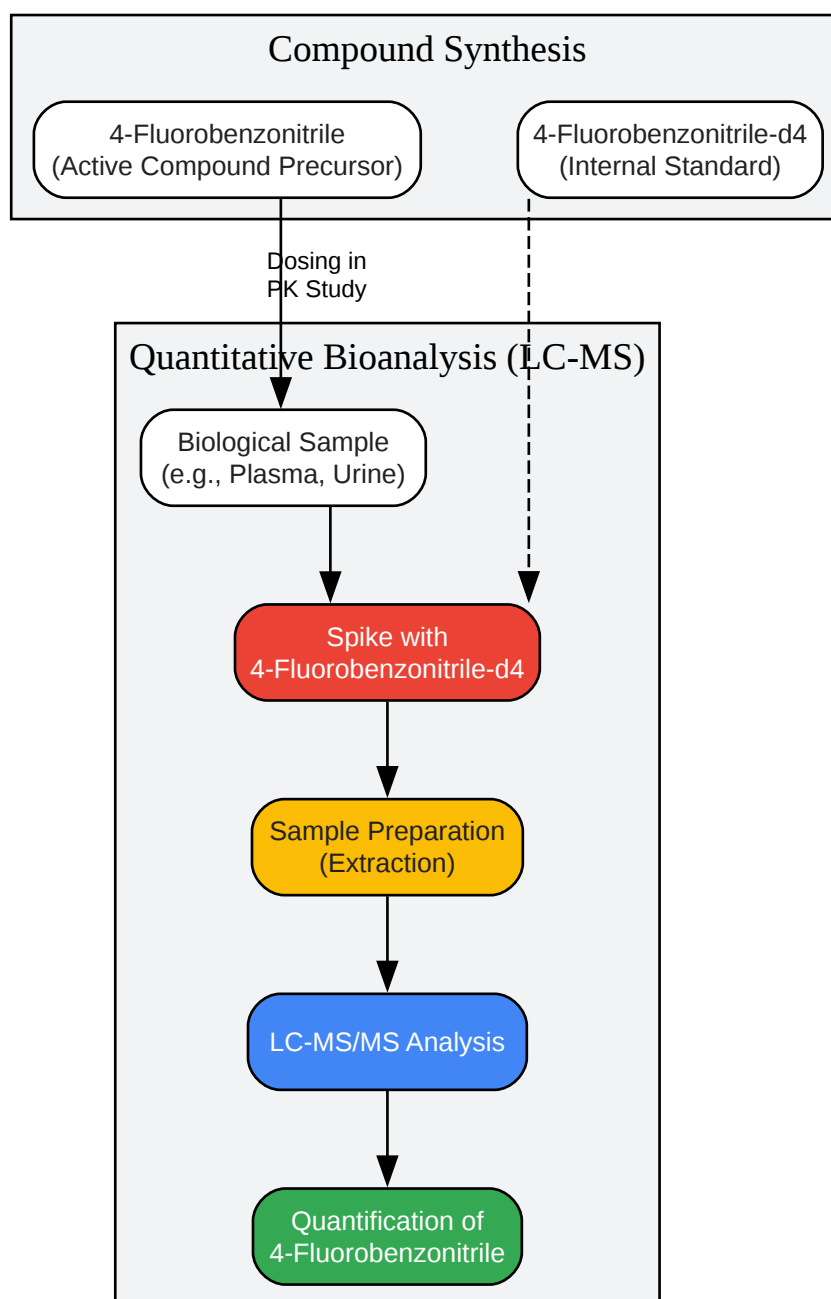
Property	Value	Citations
Molecular Formula	C ₇ D ₄ FN	[1][2]
Molecular Weight	125.14 g/mol	[1][2][3][4]
Exact Mass	125.0579 amu	[3]
CAS Number	1080497-29-5	[1][2][3]
Appearance	Off-White Low Melting Solid	[4]
IUPAC Name	2,3,5,6-tetradeuterio-4-fluorobenzonitrile	[3]
Synonyms	4-Fluoro-benzonitrile-2,3,5,6-d ₄ , p-Fluorobenzonitrile-d ₄	[2][4]
Solubility	Soluble in DMSO	
Storage Temperature	+4°C	[3]

Applications in Research and Development

The primary application of **4-Fluorobenzonitrile-d₄** is as an internal standard for the accurate quantification of its non-deuterated counterpart, 4-Fluorobenzonitrile, in biological matrices. 4-Fluorobenzonitrile itself is a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] The use of a deuterated internal standard is critical in drug development for:

- Pharmacokinetic (PK) Studies: To accurately measure the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.
- Bioavailability and Bioequivalence Studies: To compare different drug formulations or routes of administration.
- Metabolic Profiling: To distinguish the parent compound from its metabolites.

The diagram below illustrates the relationship and application of **4-Fluorobenzonitrile-d₄** in a typical drug development workflow.



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Workflow for Quantitative Analysis using a Deuterated Internal Standard.

Experimental Protocols

While specific experimental conditions will vary depending on the analytical instrumentation and the nature of the biological matrix, the following provides a general protocol for the use of

4-Fluorobenzonitrile-d4 as an internal standard in a liquid chromatography-mass spectrometry (LC-MS) based bioanalytical method.

Preparation of Stock and Working Solutions

- Stock Solution Preparation:
 - Accurately weigh a known amount of **4-Fluorobenzonitrile-d4**.
 - Dissolve in a suitable organic solvent, such as methanol or acetonitrile, to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
 - Store the stock solution at -20°C or -80°C in an amber vial to prevent degradation.
- Working Standard Solution Preparation:
 - On the day of the experiment, dilute the stock solution with the initial mobile phase composition or the extraction solvent to the desired concentration for use as an internal standard.
 - A typical working concentration for an internal standard is in the range of 10-100 ng/mL.

Sample Preparation for LC-MS Analysis

- Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenate) from the study subjects.
- Spiking with Internal Standard:
 - To a known volume of the biological sample, add a precise volume of the **4-Fluorobenzonitrile-d4** working standard solution. This step is crucial for correcting for variability during sample processing.
- Extraction:
 - Perform a protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the matrix and isolate the analyte and the internal standard.

- For example, in protein precipitation, add a threefold volume of cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins.
- Reconstitution:
 - Evaporate the supernatant from the extraction step to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of the mobile phase to be used for the LC-MS analysis.

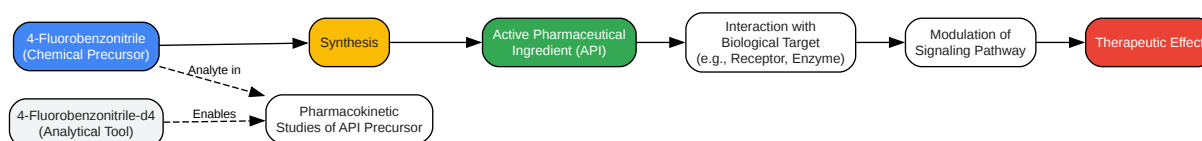
LC-MS/MS Method Development

- Chromatography: Develop a chromatographic method (e.g., using a C18 column) that provides good separation of 4-Fluorobenzonitrile from endogenous matrix components and ensures a sharp peak shape.
- Mass Spectrometry:
 - Optimize the mass spectrometer parameters for both 4-Fluorobenzonitrile and **4-Fluorobenzonitrile-d4**.
 - The precursor ion (Q1) for the deuterated standard will be different from the non-deuterated analyte due to the mass shift from deuterium labeling.
 - Select appropriate product ions (Q3) for both the analyte and the internal standard for Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity.

Signaling Pathways

4-Fluorobenzonitrile and its deuterated form are not known to be directly involved in specific signaling pathways. Their relevance to researchers in drug development lies in their role as precursors or building blocks for the synthesis of pharmacologically active molecules.^[1] The final synthesized compounds may be designed to target a wide array of biological pathways implicated in various diseases. The study of these pathways would be specific to the final drug candidate, not 4-Fluorobenzonitrile itself.

The logical relationship for **4-Fluorobenzonitrile-d4** in a research context is primarily its function as a tool for the accurate assessment of the pharmacokinetic properties of its non-deuterated counterpart, which is a precursor in drug synthesis.



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Logical Relationship in Drug Development Context.

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